2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that features a trifluoroethyl group, a fluorophenyl group, and a piperazine ring attached to a pyridine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a pyridine carboxylate derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and bases (e.g., NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and fluorophenyl groups may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acrylate: Another trifluoroethyl-containing compound used in polymer synthesis.
2-Fluorophenylpiperazine: A simpler analog that lacks the pyridine carboxylate group.
Fluorinated pyridines: A class of compounds with similar structural motifs but different functional groups.
Uniqueness
2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to its combination of trifluoroethyl, fluorophenyl, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-14-3-1-2-4-15(14)24-7-9-25(10-8-24)16-6-5-13(11-23-16)17(26)27-12-18(20,21)22/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRUTSLSFOTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(=O)OCC(F)(F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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